

The Multifaceted Biological Activities of 2-(Anilinomethyl)phenol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **2-(Anilinomethyl)phenol**

Cat. No.: **B1266564**

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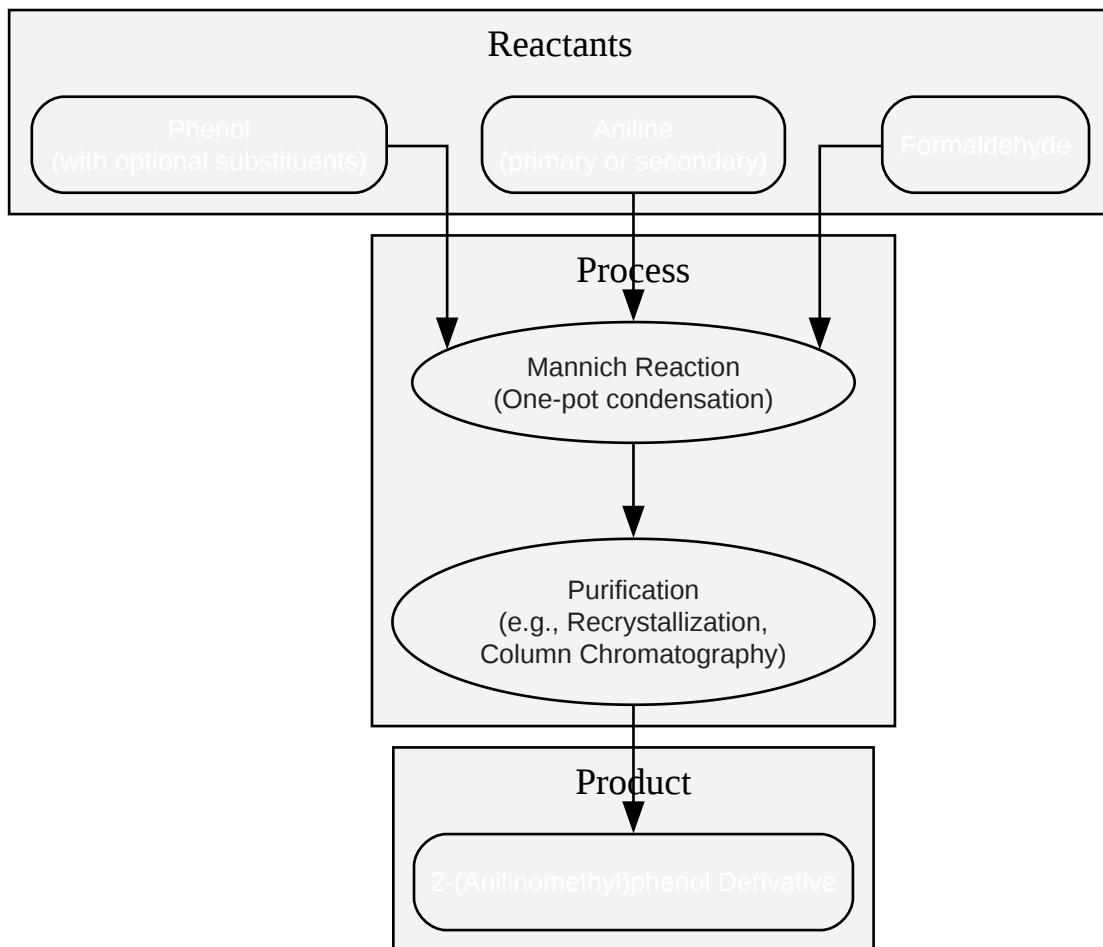
The **2-(anilinomethyl)phenol** scaffold, a classic example of a Mannich base, represents a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease with which substitutions can be made on both the phenolic and aniline rings have made it an attractive target for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of **2-(anilinomethyl)phenol** derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties.

Synthesis of 2-(Anilinomethyl)phenol Derivatives

The primary route for the synthesis of **2-(anilinomethyl)phenol** derivatives is the Mannich reaction. This one-pot, three-component condensation reaction involves a phenol, a primary or secondary aniline, and formaldehyde. The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring, typically at the ortho position to the hydroxyl group due to its activating and directing effects.

General Synthetic Workflow

The general workflow for the synthesis of these compounds is straightforward, making it amenable to the creation of libraries for structure-activity relationship (SAR) studies.



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Caption: General workflow for the synthesis of **2-(Anilinomethyl)phenol** derivatives via the Mannich reaction.

Anticancer Activity

Phenolic compounds are well-known for their cytotoxic properties against various cancer cell lines. Derivatives of the **2-(anilinomethyl)phenol** scaffold, particularly those incorporating heterocyclic amines like tetrahydroquinoline, have shown promising anticancer activity. The primary mechanism of action is the induction of apoptosis or programmed cell death.

Cytotoxicity Data

The cytotoxic effects of these derivatives are typically evaluated using cell viability assays, such as the MTT assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound Structure	Cell Line	IC50 (μM)	Reference
2-((3,4-dihydroquinolin-1(2H-yl)(p-tolyl)methyl)phenol	U2OS	36.6	[1]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol	U2OS	50.5 ± 3.8	[2] [3]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol	HEK-293T	Data available	[1]
2-(Indolin-1-yl(aryl)methyl)-4-nitrophenol derivatives	U2OS	66-88	[4]

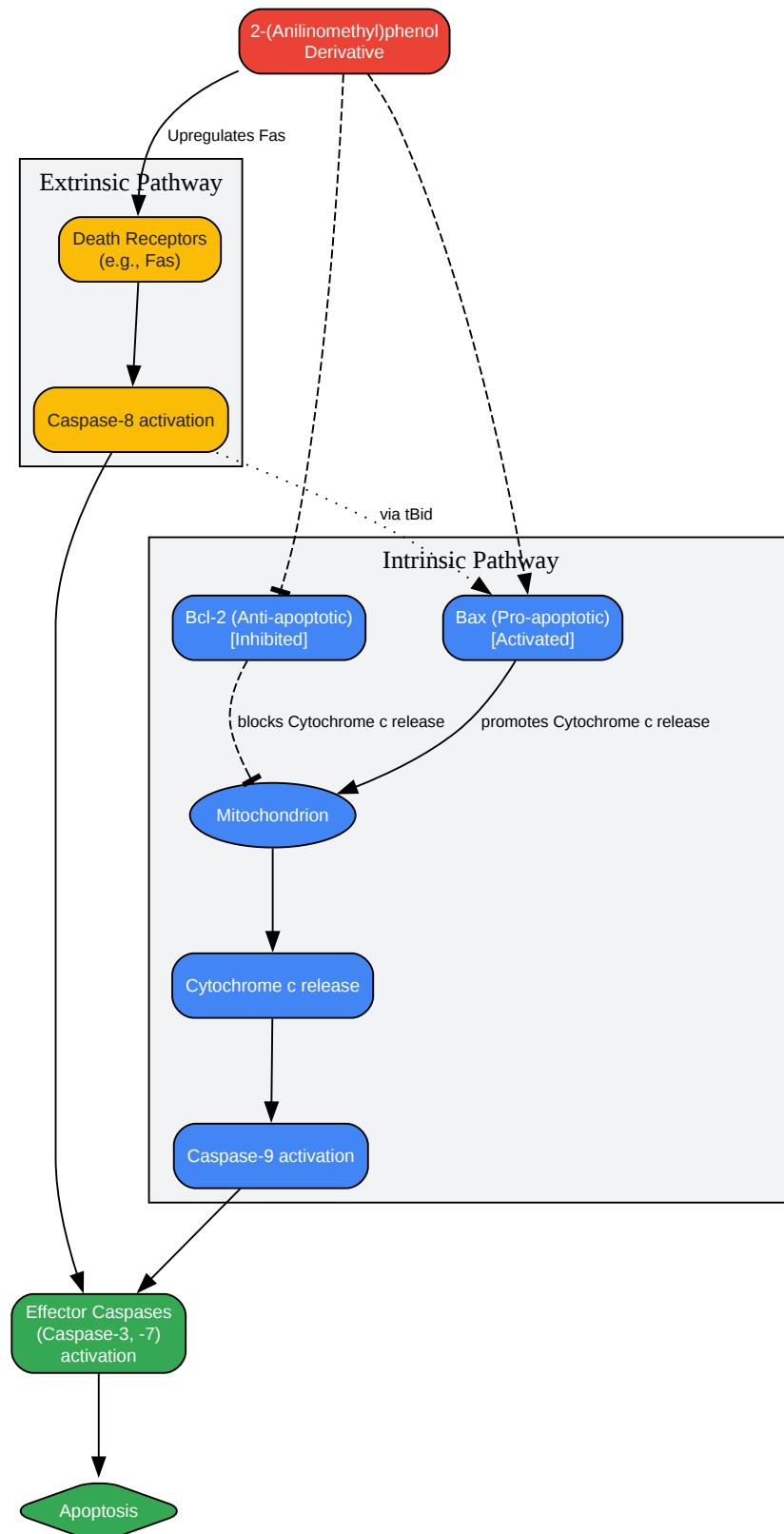
Note: The table summarizes data for structurally related alkylaminophenols, highlighting the potential of this compound class.

Mechanism of Action: Induction of Apoptosis

2-(Anilinomethyl)phenol derivatives often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution of cell death.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote MOMP, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently activating effector caspases.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to transmembrane death receptors (e.g., Fas). This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which links to the intrinsic pathway.



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Caption: Proposed apoptotic signaling pathways induced by **2-(Anilinomethyl)phenol** derivatives.

Antimicrobial Activity

Mannich bases derived from phenols are known to possess significant antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial membranes and interference with essential cellular processes.

Antimicrobial Susceptibility Data

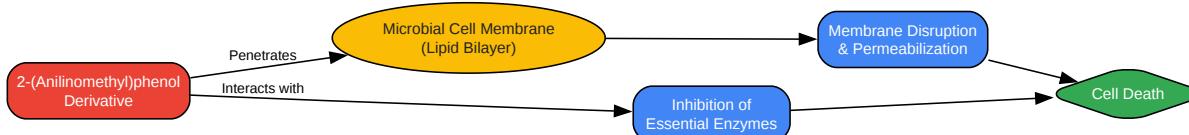
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class	Microorganism	MIC (μ M)	Reference
Indoline-derived phenolic Mannich bases	Staphylococcus aureus	1.18 - 9.64	[5]
Indoline-derived phenolic Mannich bases	Enterococcus faecalis	2.36 - 19.27	[5]
1-phenylaminomethyl-naphthalen-2-ol	Staphylococcus aureus	Moderate	[6]
1-phenylaminomethyl-naphthalen-2-ol	Bacillus subtilis	Moderate	[6]
2,5-bis-morpholinomethyl hydroquinone	Aspergillus niger	Excellent	[7]

Note: Data represents the range of activities observed for different derivatives within the specified class.

Proposed Mechanism of Antimicrobial Action

The lipophilic nature of the **2-(anilinomethyl)phenol** scaffold allows it to penetrate the lipid-rich cell membranes of bacteria and fungi. Once inside, the phenolic hydroxyl group and the amine functionality can disrupt membrane potential, inhibit essential enzymes, and interfere with nutrient uptake, ultimately leading to cell death.



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Caption: Proposed mechanism of antimicrobial action for **2-(Anilinomethyl)phenol** derivatives.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the phenol ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Radical Scavenging Activity

The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals.

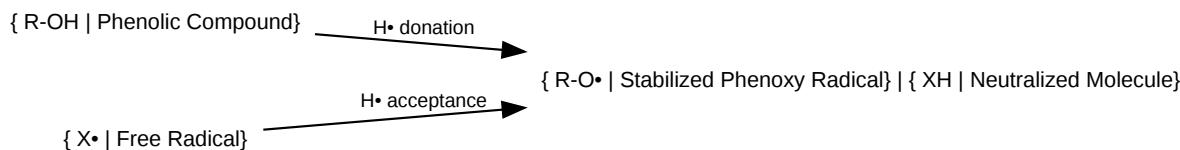
Assay	Compound Class	IC ₅₀ (µg/mL)	Reference
DPPH	Phenolic Compounds	Variable	[8][9]
ABTS	Phenolic Compounds	Variable	[8][9]

Note: The antioxidant activity of **2-(anilinomethyl)phenol** derivatives is expected to be influenced by the substitution pattern on the phenolic ring. Electron-donating groups generally

enhance activity.

Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance.



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